N-Ethylammelide

Vue d'ensemble

Description

N-Ethylammelide is a chemical compound that belongs to the class of amides. It is also known as N-Ethyl-2,4-dioxo-3-pentylbutyramide. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Applications De Recherche Scientifique

Transport of Mercury Compounds Across the Blood-Brain Barrier : Ethylmercury-containing compounds, including Thimerosal which degrades to ethylmercury, have been studied for their ability to cross the blood-brain barrier (BBB). Studies indicate that these compounds are actively transported across membranes and can accumulate in the brain, suggesting significant implications for neurotoxicity and public health concerns (Kern, Geier, Homme, & Geier, 2019).

Carcinogenicity of Alcoholic Beverages : Research has assessed the carcinogenic potential of alcoholic beverages and ethyl carbamate (urethane), a contaminant found in fermented foods and beverages. This highlights the importance of understanding the health impacts of various ethyl compounds in common consumables (Baan, Straif, Grosse, Secretan, El Ghissassi, Bouvard, Altieri, & Cogliano, 2007).

Degradation of Atrazine in Soils : Studies on atrazine degradation in soils have shown that bacterial communities, including those capable of degrading ethylamine, play a role in degrading atrazine to N-ethylammelide. This research demonstrates the microbial contribution to the breakdown of atrazine, an herbicide, in environmental settings (Smith & Crowley, 2006).

Ethylene in Plant Responses to Nitrogen : Ethylene, a plant hormone, has been studied for its role in plant responses to nitrogen availability. This research provides insights into how plants balance ethylene production and signaling in response to varying nitrogen levels, impacting plant growth and development (Khan, Trivellini, Fatma, Masood, Francini, Iqbal, Ferrante, & Khan, 2015).

Ethylene-Responsive ACS Gene Family in Melon and Watermelon : The ACS gene family, involved in ethylene biosynthesis, has been characterized in melon and watermelon. This research offers insights into the role of ethylene in sex differentiation and flower development in these fruits, contributing to our understanding of plant reproductive biology (Wang, Yadav, Yan, Cheng, Wei, & Zhang, 2021).

Propriétés

IUPAC Name |

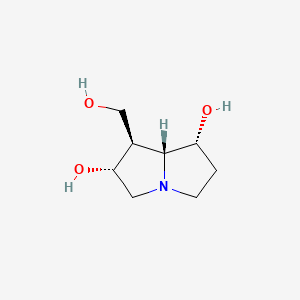

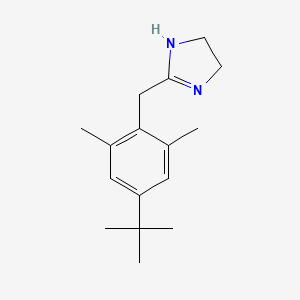

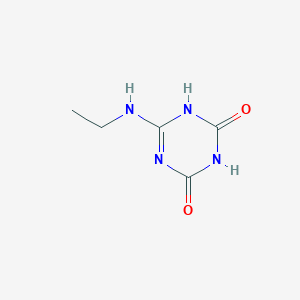

6-(ethylamino)-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H2,1H3,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHRXTGGTUPFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180914 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2630-10-6 | |

| Record name | 6-(Ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2630-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylammelide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-Ethylammelide in the degradation pathway of atrazine?

A1: this compound is a key intermediate in the bacterial degradation pathway of atrazine, a widely used herbicide. Certain bacterial species, such as Clavibacter michiganese ATZ1, can metabolize hydroxyatrazine (another atrazine degradation product) into this compound. [] This compound is further degraded by other bacterial species, like Pseudomonas sp. strain CN1, ultimately leading to the complete mineralization of atrazine. []

Q2: Are there bacteria that can utilize this compound as a nitrogen source?

A2: Yes, research has shown that certain bacterial strains can utilize various s-triazines, including this compound, as their sole nitrogen source for growth. [] For instance, Pseudomonas strains D and F have demonstrated the ability to utilize this compound, along with other related compounds like N-isopropylammelide and ammelide, as nitrogen sources. [] These bacteria can convert this compound to ammonium ions, releasing carbon dioxide as a byproduct. []

Q3: How do bacterial consortia contribute to atrazine degradation compared to single bacterial strains?

A3: Atrazine degradation is often more efficient when carried out by bacterial consortia rather than individual bacterial strains. [] In a consortium, different species contribute specific enzymes and metabolic pathways, allowing for a more complete and rapid degradation of atrazine. For example, Clavibacter michiganese ATZ1 can initiate atrazine degradation and produce this compound, while Pseudomonas sp. strain CN1 further metabolizes this compound. [] This division of labor enhances the overall degradation process.

Q4: What are the implications of diverse bacterial species carrying genes for this compound degradation?

A4: The presence of genes like atzB and atzC, responsible for this compound degradation, in diverse bacterial species suggests high gene mobility within the soil microbial population. [] This mobility can lead to the formation of various atrazine-degrading consortia, potentially enhancing the bioremediation potential of different soil environments. []

Q5: Can you provide an example of a specific bacterium and its role in this compound degradation?

A5: Bacillus safensis strain BUKˍBCHˍBTE6, isolated from agricultural land, has demonstrated the ability to degrade atrazine. [] Through GC-MS analysis, this compound was identified as one of the metabolites produced during the degradation process, ultimately yielding cyanuric acid. [] This finding highlights the role of Bacillus safensis strain BUKˍBCHˍBTE6 in breaking down atrazine through a pathway involving this compound as an intermediate.

Q6: How is this compound identified and quantified in environmental samples?

A6: this compound and other related s-triazine compounds can be identified and quantified in wastewater samples using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. [, ] For example, in a study analyzing wastewater from ametryne production, researchers utilized HPLC and UV spectra for tentative identification and then confirmed the presence of this compound through mass spectrometry. [] These analytical methods allow researchers to monitor the presence and concentration of this compound during atrazine degradation and assess the efficiency of bioremediation strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![P-(tert-butyl)[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B1196239.png)